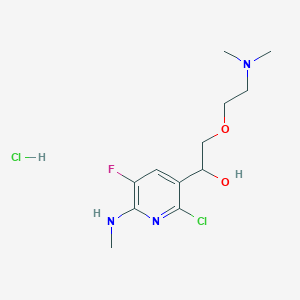
1-(2-Chloro-5-Fluoro-6-Methylaminopyridin-3-yl-2-(2-Dimethylaminoethoxy)Ethanol Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-5-Fluoro-6-Methylaminopyridin-3-yl-2-(2-Dimethylaminoethoxy)Ethanol Hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with multiple functional groups, making it a subject of interest for chemists and researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-Fluoro-6-Methylaminopyridin-3-yl-2-(2-Dimethylaminoethoxy)Ethanol Hydrochloride involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyridine ring, followed by the introduction of the chloro, fluoro, and methylamino groups. The final step involves the formation of the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
1-(2-Chloro-5-Fluoro-6-Methylaminopyridin-3-yl-2-(2-Dimethylaminoethoxy)Ethanol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
1-(2-Chloro-5-Fluoro-6-Methylaminopyridin-3-yl-2-(2-Dimethylaminoethoxy)Ethanol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and cellular processes.
類似化合物との比較
Similar Compounds
- 2-Chloro-alpha-phenyl-3-pyridinemethanol
- 3-Pyridinemethanol, 2-chloro-alpha-methyl-
Uniqueness
Compared to similar compounds, 1-(2-Chloro-5-Fluoro-6-Methylaminopyridin-3-yl-2-(2-Dimethylaminoethoxy)Ethanol Hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
142934-88-1 |
|---|---|
分子式 |
C12H20Cl2FN3O2 |
分子量 |
328.21 g/mol |
IUPAC名 |
1-[2-chloro-5-fluoro-6-(methylamino)pyridin-3-yl]-2-[2-(dimethylamino)ethoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C12H19ClFN3O2.ClH/c1-15-12-9(14)6-8(11(13)16-12)10(18)7-19-5-4-17(2)3;/h6,10,18H,4-5,7H2,1-3H3,(H,15,16);1H |
InChIキー |
GQXWIFBBWLCPBX-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=C(C(=N1)Cl)C(COCCN(C)C)O)F.Cl |
正規SMILES |
CNC1=C(C=C(C(=N1)Cl)C(COCCN(C)C)O)F.Cl |
同義語 |
3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5 -fluoro-6-(methylamino)-, monohydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















